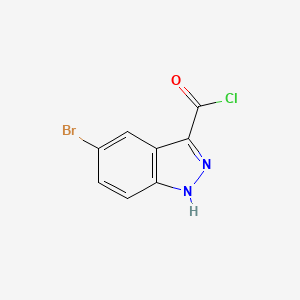

1H-Indazole-3-carbonyl chloride, 5-bromo-

Description

Significance of Indazole Heterocycles in Contemporary Organic Chemistry Research

The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, represents a privileged scaffold in the field of medicinal chemistry and organic synthesis. researchgate.netthieme-connect.de Although derivatives of indazole are rarely found in nature, their synthetic analogues exhibit a vast spectrum of biological activities, making them a focal point of intensive research. researchgate.netthieme-connect.de The structural motif is a key component in numerous pharmaceutical agents, demonstrating activities such as anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties. researchgate.net

The significance of the indazole core lies in its ability to act as a bioisostere of indole, participating in crucial binding interactions with various biological targets, including protein kinases. guidechem.com This has led to the development of a multitude of indazole-containing compounds that have advanced into clinical use. The versatility of the indazole ring system allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic effects. chim.it

Overview of Functionalized Indazoles in Advanced Chemical Synthesis

The strategic functionalization of the indazole scaffold is a cornerstone of modern synthetic chemistry, providing pathways to complex molecules with high value in pharmaceutical and materials science. researchgate.net Significant efforts have been dedicated to developing regioselective methods to introduce a wide array of substituents onto the indazole ring system. chim.it

Functionalization at the C3-position is of particular importance, as this modification significantly influences the biological activity of many indazole derivatives. mdpi.com Methodologies for C3-functionalization include halogenation, acylation, arylation, and nitration, which furnish versatile intermediates for further elaboration. researchgate.netchim.it Halogenated indazoles, for instance, are valuable precursors for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds and the introduction of diverse aryl or heteroaryl groups. mdpi.comnih.gov The nitrogen atoms of the pyrazole ring also present opportunities for functionalization, though achieving selectivity between the N1 and N2 positions can be a significant synthetic challenge.

Research Context of 1H-Indazole-3-carbonyl chloride, 5-bromo- as a Reactive Intermediate

Within the landscape of functionalized indazoles, 1H-Indazole-3-carbonyl chloride, 5-bromo- emerges as a highly valuable reactive intermediate. Its utility stems from its bifunctional nature, possessing two distinct reactive sites that can be addressed with high selectivity.

The first reactive site is the 3-carbonyl chloride group. Acyl chlorides are among the most reactive carboxylic acid derivatives and are widely used as powerful acylating agents. This functional group allows for the straightforward formation of stable amide or ester linkages by reacting with a vast array of nucleophiles, such as primary or secondary amines and alcohols. This reactivity is fundamental for constructing the indazole-3-carboxamide and indazole-3-carboxylate skeletons, which are features of many biologically active compounds. google.comresearchgate.net The parent compound, 1H-indazole-3-carboxylic acid, is a well-established intermediate for introducing the indazole moiety into drug molecules. guidechem.comnih.gov

The second site is the 5-bromo substituent on the benzene ring. The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. nbinno.com This allows for the introduction of a second point of diversity, enabling the attachment of various carbon-based or heteroatom-based substituents at this position.

Therefore, 1H-Indazole-3-carbonyl chloride, 5-bromo- is not an end product but a strategic building block. It is designed for sequential, controlled reactions, enabling the efficient assembly of complex, disubstituted indazole libraries. Researchers can first perform an acylation reaction at the C3 position and subsequently use the bromo group at the C5 position for a cross-coupling reaction, or vice versa. This dual reactivity makes it a powerful tool in discovery chemistry for generating novel molecular entities for screening and lead optimization.

Chemical Compound Data

Table 1: Properties of 1H-Indazole-3-carbonyl chloride, 5-bromo- and Precursor

| Property | 1H-Indazole-3-carbonyl chloride, 5-bromo- | 5-Bromo-1H-indazole-3-carboxylic acid |

| CAS Number | 1260783-54-7 | 1077-94-7 |

| Molecular Formula | C₈H₄BrClN₂O | C₈H₅BrN₂O₂ |

| Molecular Weight | 259.49 g/mol | 241.04 g/mol |

| Structure | A 1H-indazole ring with a bromine atom at position 5 and a carbonyl chloride group at position 3. | A 1H-indazole ring with a bromine atom at position 5 and a carboxylic acid group at position 3. |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indazole-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(8(10)13)12-11-6/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDAKLPTZHISFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NN2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indazole 3 Carbonyl Chloride, 5 Bromo and Its Precursors

Retrosynthetic Analysis for the Chemical Compound 1H-Indazole-3-carbonyl chloride, 5-bromo-

A retrosynthetic analysis of 1H-Indazole-3-carbonyl chloride, 5-bromo- simplifies the synthetic challenge by identifying its most direct precursor. The target molecule is an acyl chloride, a functional group that is readily synthesized from a carboxylic acid. Therefore, the primary disconnection breaks the carbon-chlorine bond of the acyl chloride.

This leads to the immediate precursor, 5-Bromo-1H-indazole-3-carboxylic acid . The forward reaction, or the final step in the synthesis, involves the chlorination of this carboxylic acid. This transformation is a standard and efficient reaction in organic chemistry, typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion to form the final acyl chloride product. The majority of the synthetic effort, therefore, lies in the efficient construction of the 5-Bromo-1H-indazole-3-carboxylic acid scaffold.

Precursor Synthesis Pathways for 5-Bromo-1H-indazole-3-carboxylic acid

The synthesis of 5-Bromo-1H-indazole-3-carboxylic acid can be approached through several distinct routes, each starting from different, readily available materials. These pathways offer flexibility in precursor selection and reaction conditions.

One established method begins with 5-bromo-N-acetylphenylhydrazine. guidechem.com This pathway involves a multi-step sequence to construct the indazole ring with the desired carboxylic acid functionality. The starting material is first reacted with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of dilute hydrochloric acid. guidechem.com This step forms an intermediate, 5-bromo-N-acetamidoisonitrosacetanilide. This intermediate then undergoes a Beckmann rearrangement and subsequent ring closure when treated with concentrated sulfuric acid. guidechem.com This cyclization generates 5-bromo-N-acetamidoisatin, which is not isolated but is directly hydrolyzed to yield the final product, 5-Bromo-1H-indazole-3-carboxylic acid. guidechem.com

Table 1: Synthesis via 5-Bromo-N-acetylphenylhydrazine

| Step | Starting Material | Key Reagents | Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 5-Bromo-N-acetylphenylhydrazine | Chloral hydrate, Hydroxylamine hydrochloride, aq. HCl | - | 5-bromo-N-acetamidoisonitrosacetanilide |

| 2 | 5-bromo-N-acetamidoisonitrosacetanilide | Concentrated sulfuric acid | Beckmann rearrangement and cyclization | 5-bromo-N-acetamidoisatin |

This approach relies on the hydrolysis of a nitrile (cyano) group at the 3-position of the indazole ring to form the carboxylic acid. guidechem.com The synthesis of the precursor, 5-bromo-3-cyanoindazole, is itself a multi-step process. It begins with the condensation of bromo-o-nitrophenyl pyruvate (B1213749) with diethyl oxalate. The resulting product is hydrolyzed without separation and then reacted with hydroxylamine hydrochloride to form an oxime. guidechem.com This oxime undergoes decarboxylation upon heating with acetic anhydride (B1165640) to produce bromo-o-nitrobenzene acetonitrile. The nitro group is then reduced to an amino group, which is subsequently diazotized, leading to ring closure and the formation of 5-bromo-3-cyanoindazole. guidechem.com The final step is the hydrolysis of the cyano group to the carboxylic acid. guidechem.com

Table 2: Synthesis via 5-Bromo-3-cyanoindazole

| Step | Starting Material | Key Reagents/Process | Intermediate/Product |

|---|---|---|---|

| 1 | Bromo-o-nitrophenyl pyruvate | Diethyl oxalate, Hydrolysis, Hydroxylamine hydrochloride | An oxime intermediate |

| 2 | Oxime intermediate | Acetic anhydride, Heat | Bromo-o-nitrobenzene acetonitrile |

| 3 | Bromo-o-nitrobenzene acetonitrile | Reduction, Diazotization, Cyclization | 5-Bromo-3-cyanoindazole |

The Jacobson indazole synthesis provides another route to the target precursor. One variation of this method utilizes 5-bromo-2-nitrophenylacetic acid as the starting material. guidechem.com The process involves the reaction of an o-acetamidophenylacetate or its corresponding amide with tert-butyl nitrite. guidechem.com This reaction facilitates the cyclization to form a 5-bromo-indazole-3-carboxylate ester or amide, which is then hydrolyzed to yield 5-Bromo-1H-indazole-3-carboxylic acid. guidechem.com

Table 3: Jacobson Indazole Synthesis

| Step | Starting Material | Key Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | o-acetamidophenylacetate (derived from 5-bromo-2-nitrophenylacetic acid) | tert-butyl nitrite | Cyclization | 5-bromo-indazole-3-carboxylate ester |

A more direct method involves the carboxylation of 5-bromoindazole. This process introduces the carboxyl group directly onto the indazole ring at the 3-position. The reaction is typically carried out by grinding 5-bromoindazole with anhydrous potassium carbonate in an autoclave. guidechem.com The vessel is then filled with carbon dioxide gas and heated to a high temperature (around 260°C) for several hours. guidechem.com While this method is straightforward and has a short reaction time, it necessitates the use of high-pressure equipment. guidechem.com

Table 4: Direct Carboxylation of 5-Bromoindazole

| Starting Material | Key Reagents | Conditions | Product |

|---|

An alternative strategy is to introduce the bromine atom onto the indazole ring after the carboxylic acid group is already in place. This involves the direct bromination of Indazole-3-carboxylic acid. chemicalbook.com In a typical procedure, a suspension of Indazole-3-carboxylic acid in glacial acetic acid is heated to achieve a clear solution. chemicalbook.com After cooling slightly, a solution of bromine in glacial acetic acid is added slowly while maintaining an elevated temperature (e.g., 90°C). chemicalbook.com The reaction is heated for an extended period, after which the product is precipitated by pouring the cooled reaction mixture into ice water. chemicalbook.com This method provides the desired 5-bromo derivative with a high yield of approximately 87.5%. chemicalbook.com

Table 5: Bromination of Indazole-3-carboxylic Acid

| Starting Material | Key Reagents | Solvent | Conditions | Yield | Product |

|---|

Formation of the Carbonyl Chloride Moiety in 1H-Indazole-3-carbonyl chloride, 5-bromo-

The conversion of a carboxylic acid to a carbonyl chloride is a fundamental transformation in organic synthesis, rendering the carboxyl group more susceptible to nucleophilic attack. In the case of 1H-Indazole-3-carbonyl chloride, 5-bromo-, the precursor 5-bromo-1H-indazole-3-carboxylic acid is treated with a suitable chlorinating agent. Commonly employed reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is a widely used method. It proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the acid chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion.

Alternatively, oxalyl chloride can be employed, often with a catalytic amount of N,N-dimethylformamide (DMF). This reaction is known for its mild conditions and the formation of volatile byproducts (carbon dioxide, carbon monoxide, and hydrogen chloride), which simplifies the purification of the desired product.

A representative procedure for the synthesis of 1H-Indazole-3-carbonyl chloride, 5-bromo- would involve the reaction of 5-bromo-1H-indazole-3-carboxylic acid with an excess of thionyl chloride, either neat or in an inert solvent such as dichloromethane (B109758) or toluene, often with gentle heating to ensure complete conversion. The reaction progress can be monitored by the cessation of gas evolution. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to afford the crude 1H-Indazole-3-carbonyl chloride, 5-bromo-, which is often used immediately in subsequent reactions due to its reactivity.

Table 1: Common Reagents for the Formation of Carbonyl Chlorides

| Reagent | Typical Conditions | Byproducts | Notes |

| Thionyl chloride (SOCl₂) | Neat or in an inert solvent (e.g., DCM, toluene), often with heating | SO₂, HCl | A widely used and effective reagent. |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM), often with catalytic DMF | CO₂, CO, HCl | Milder conditions, volatile byproducts. |

| Phosphorus pentachloride (PCl₅) | Inert solvent, often at room temperature | POCl₃, HCl | A solid reagent, can be used in the cold. |

Modern Approaches to Indazole Ring Construction Relevant to Brominated Derivatives

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of the indazole nucleus, with a focus on efficiency, regioselectivity, and functional group tolerance. These modern approaches are highly relevant to the synthesis of brominated derivatives like 5-bromo-1H-indazole.

Transition-Metal-Catalyzed Annulation Reactions for Indazole Scaffold Assembly

Transition-metal catalysis has emerged as a cornerstone of modern heterocyclic synthesis. For the construction of the indazole scaffold, palladium- and rhodium-catalyzed annulation reactions have proven to be particularly effective. These reactions often involve the coupling of two or more components to build the bicyclic ring system in a single step.

For instance, a common strategy involves the palladium-catalyzed coupling of a suitably substituted hydrazine (B178648) with an aryl halide. In the context of 5-bromoindazoles, this could involve the reaction of a brominated phenylhydrazine (B124118) derivative with a coupling partner that provides the remaining atoms for the pyrazole (B372694) ring. The functional group tolerance of these catalytic systems is a significant advantage, allowing for the presence of the bromo substituent on the aromatic ring.

Another approach involves the rhodium-catalyzed C-H activation and annulation of azobenzenes with various coupling partners. This methodology allows for the direct formation of the indazole ring system by functionalizing a pre-existing C-H bond on the aromatic ring. The regioselectivity of these reactions can often be controlled by the electronic and steric nature of the substituents on the azobenzene (B91143), making it a viable route for the synthesis of specifically substituted indazoles.

Table 2: Examples of Transition-Metal-Catalyzed Annulation for Indazole Synthesis

| Catalyst | Reactants | Conditions | Product | Yield (%) |

| Pd(OAc)₂ | 2-Bromoaniline derivative and a hydrazine | Base, ligand, solvent, heat | Substituted Indazole | Varies |

| [RhCp*Cl₂]₂ | Substituted azobenzene and an alkyne | Oxidant, solvent, heat | N-Aryl-2H-indazole | Good to excellent |

| CuI | o-Halobenzaldehyde and a hydrazine | Ligand, base, solvent, heat | 1H-Indazole | Moderate to good |

C–H Bond Functionalization and Cyclization Strategies in Indazole Synthesis

The direct functionalization of C-H bonds is a rapidly evolving field that offers a more atom- and step-economical approach to the synthesis of complex molecules. In the context of indazole synthesis, intramolecular C-H functionalization and cyclization reactions have been developed to construct the pyrazole ring onto a pre-existing benzene (B151609) ring.

These strategies often employ a directing group on the aromatic substrate to guide the metal catalyst to a specific C-H bond for activation. For the synthesis of 5-bromoindazoles, a starting material containing a bromine atom at the desired position and a suitable directing group can be subjected to a transition-metal-catalyzed cyclization. For example, a 2-amino-5-bromobenzaldehyde (B112427) derivative could be converted to an oxime or a hydrazone, which can then undergo an intramolecular C-H amination or cyclization to form the indazole ring.

Rhodium and palladium catalysts are frequently used in these transformations. The choice of catalyst, ligand, and oxidant is crucial for achieving high efficiency and regioselectivity. The ability to directly convert a C-H bond into a C-N or C-C bond required for ring closure represents a significant advancement over classical multi-step synthetic sequences.

Table 3: Examples of C-H Functionalization and Cyclization in Indazole Synthesis

| Catalyst | Substrate | Key Transformation | Product |

| [Rh(III)] | Substituted N-arylimidate | Intramolecular C-H amination | 1H-Indazole |

| Pd(OAc)₂ | N-(2-haloaryl)hydrazone | Intramolecular C-H arylation | 2H-Indazole |

| [Ru(II)] | ortho-Alkenylaniline derivative | Dehydrogenative cyclization | 1H-Indazole |

Chemical Reactivity and Transformation of 1h Indazole 3 Carbonyl Chloride, 5 Bromo

Electrophilic Nature of the Carbonyl Chloride Group in 1H-Indazole-3-carbonyl chloride, 5-bromo-

The carbonyl carbon in 1H-Indazole-3-carbonyl chloride, 5-bromo- possesses a significant partial positive charge, making it highly electrophilic. This electrophilicity arises from the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. The indazole ring system also influences the reactivity of the acyl chloride.

The general reactivity of acyl chlorides is well-established, and it is expected that 1H-Indazole-3-carbonyl chloride, 5-bromo- follows these principles. The carbonyl group is planar, allowing for nucleophilic attack from above or below the plane. The presence of the chlorine atom, a good leaving group, facilitates nucleophilic acyl substitution reactions. Upon nucleophilic attack, a tetrahedral intermediate is formed, which then collapses, expelling the chloride ion and resulting in the formation of a new carbonyl derivative.

Nucleophilic Acylation Reactions Mediated by 1H-Indazole-3-carbonyl chloride, 5-bromo-

The high reactivity of the acyl chloride group makes 1H-Indazole-3-carbonyl chloride, 5-bromo- an excellent acylating agent. It readily reacts with various nucleophiles to form stable amide and ester derivatives. These reactions are fundamental in the synthesis of diverse libraries of indazole compounds for drug discovery and other applications.

1H-Indazole-3-carbonyl chloride, 5-bromo- is expected to react readily with alcohols in a process known as alcoholysis to yield the corresponding 5-bromo-1H-indazole-3-carboxylate esters. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. Subsequent elimination of a chloride ion and a proton from the alcohol moiety results in the formation of the ester.

While specific experimental data for the esterification of 1H-Indazole-3-carbonyl chloride, 5-bromo- is not extensively detailed in the reviewed literature, the general reaction is a standard transformation for acyl chlorides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct. The Jacobson indazole synthesis method can be used to prepare 5-bromo-indazole-3-carboxylate esters from o-acetamidophenylacetate or amide with tert-butyl nitrite, which are then hydrolyzed to the carboxylic acid. guidechem.com

Table 1: Expected Esterification of 1H-Indazole-3-carbonyl chloride, 5-bromo- with Various Alcohols

| Alcohol | Expected Product |

| Methanol | Methyl 5-bromo-1H-indazole-3-carboxylate |

| Ethanol | Ethyl 5-bromo-1H-indazole-3-carboxylate |

| Isopropanol | Isopropyl 5-bromo-1H-indazole-3-carboxylate |

This table is illustrative of the expected products based on general chemical principles, as specific examples with this substrate were not found in the searched literature.

The reaction of 1H-Indazole-3-carbonyl chloride, 5-bromo- with primary and secondary amines is a widely utilized method for the synthesis of 1H-indazole-3-carboxamides. These amide derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors. nih.gov The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon, leading to the formation of a stable amide bond and the elimination of hydrogen chloride. Typically, the reaction is performed in the presence of a base to scavenge the HCl produced.

Numerous studies have reported the synthesis of various 1H-indazole-3-carboxamide derivatives, often by activating the parent carboxylic acid (5-bromo-1H-indazole-3-carboxylic acid) with reagents like thionyl chloride or oxalyl chloride to form the acyl chloride in situ, which then reacts with the desired amine.

Table 2: Examples of Amide Derivatives Synthesized from 1H-Indazole-3-carboxylic acid/carbonyl chloride, 5-bromo-

| Amine | Resulting Amide Derivative | Reference |

| Various substituted anilines and aliphatic amines | A series of potent and selective PAK1 inhibitors | nih.gov |

| Substituted aryl or aliphatic amines | Fourteen new 1H-Indazole-3-carboxamides with antimicrobial activity | researchgate.net |

The table showcases examples of amide derivatives prepared from the corresponding carboxylic acid, which implies the formation and reaction of the title carbonyl chloride.

Hydrolytic Transformations to Corresponding Carboxylic Acid Derivatives

1H-Indazole-3-carbonyl chloride, 5-bromo- is sensitive to moisture and will readily undergo hydrolysis to revert to its parent compound, 5-bromo-1H-indazole-3-carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution where water acts as the nucleophile. The reaction is generally rapid and exothermic. libretexts.org

The mechanism involves the attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion. A final deprotonation step, often facilitated by another water molecule or a weak base, yields the carboxylic acid and hydrochloric acid. Due to this reactivity, the handling and storage of 1H-Indazole-3-carbonyl chloride, 5-bromo- require anhydrous conditions to prevent its degradation. The synthesis of 5-bromo-1H-indazole-3-carboxylic acid can be achieved through various methods, including the hydrolysis of 5-bromo-3-cyanoindazole. guidechem.com

Oxidative and Reductive Manipulations of the Carbonyl Chloride Functionality

The carbonyl chloride group of 1H-Indazole-3-carbonyl chloride, 5-bromo- can undergo both reduction and, in principle, further oxidation, although the latter is less common for acyl chlorides.

Reduction:

The reduction of acyl chlorides is a well-established transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH4) will typically reduce the acyl chloride all the way to the corresponding primary alcohol, (5-bromo-1H-indazol-3-yl)methanol. This reaction proceeds via an initial reduction to the aldehyde, which is then rapidly reduced further to the alcohol. libretexts.org

Milder reducing agents, such as lithium tri-tert-butoxyaluminum hydride, are often used to stop the reduction at the aldehyde stage, which would yield 5-bromo-1H-indazole-3-carbaldehyde. Sodium borohydride (B1222165) (NaBH4) is generally not reactive enough to reduce acyl chlorides efficiently. libretexts.orgreddit.com

Oxidation:

The oxidation of the carbonyl chloride functionality itself is not a common transformation. The carbon atom is already in a high oxidation state. Reactions involving the indazole ring system, however, are possible. For instance, oxidative C-H bond amination mediated by silver(I) has been used to construct various 1H-indazoles. nih.gov

Table 3: Summary of Potential Chemical Transformations

| Transformation | Reagent/Condition | Expected Product |

| Esterification | Alcohol, Base | 5-bromo-1H-indazole-3-carboxylate ester |

| Amidation | Amine, Base | 5-bromo-1H-indazole-3-carboxamide |

| Hydrolysis | Water | 5-bromo-1H-indazole-3-carboxylic acid |

| Reduction (strong) | LiAlH4 | (5-bromo-1H-indazol-3-yl)methanol |

| Reduction (mild) | LiAl(OtBu)3H | 5-bromo-1H-indazole-3-carbaldehyde |

Derivatization Strategies and Regioselectivity in Indazole Systems

Alkylation and Arylation Strategies on the Indazole Nitrogen Atoms (N1 and N2)

The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 alkylated or arylated products. Achieving high regioselectivity is therefore a primary goal in the synthetic manipulation of indazole derivatives.

The N1-alkylation of indazoles is a common strategy in the synthesis of biologically active compounds. For substrates such as methyl 5-bromo-1H-indazole-3-carboxylate, highly selective N1-alkylation can be achieved under specific reaction conditions. One effective method involves the use of sodium hydride (NaH) as a base in a solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.orgd-nb.info This combination has been shown to provide excellent N1-selectivity, often exceeding a 99:1 ratio of N1 to N2 isomers, for indazoles bearing electron-withdrawing groups at the C3 position, such as a carboxymethyl group. d-nb.info

The choice of solvent and base is critical. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with various tosylated alcohols in the presence of cesium carbonate (Cs2CO3) in dioxane at 90 °C has been reported to yield the N1-alkylated product with high selectivity and in excellent yields (often exceeding 90%). beilstein-journals.org Density Functional Theory (DFT) calculations suggest that a chelation mechanism involving the cesium cation, the N2 nitrogen, and the oxygen of the C3-ester group favors the formation of the N1-substituted product. beilstein-journals.org

| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Major Product | Isolated Yield (%) | N1:N2 Ratio | Reference |

| 1 | Ethyl tosylate | Cs2CO3 | Dioxane | 90 | 2 | N1-ethyl | 96 | >98:2 | beilstein-journals.org |

| 2 | n-Propyl tosylate | Cs2CO3 | Dioxane | 90 | 2 | N1-n-propyl | 94 | >98:2 | beilstein-journals.org |

| 3 | Isopropyl tosylate | Cs2CO3 | Dioxane | 90 | 2 | N1-isopropyl | 92 | >98:2 | beilstein-journals.org |

| 4 | n-Pentyl bromide | NaH | THF | 50 | 24 | N1-n-pentyl | 89 | >99:1 | beilstein-journals.org |

While N1-alkylation is often thermodynamically favored, specific conditions can be employed to achieve selective N2-alkylation. d-nb.info Mitsunobu reaction conditions, for example, have been shown to favor the formation of the N2-isomer. When methyl 5-bromo-1H-indazole-3-carboxylate is subjected to reaction with an alcohol in the presence of a phosphine (B1218219) and an azodicarboxylate (like diisopropyl azodicarboxylate, DIAD), the N2-alkylated product is formed preferentially. beilstein-journals.org DFT calculations suggest that non-covalent interactions drive the formation of the N2-product in these cases. beilstein-journals.org

Another approach to achieving N2 selectivity involves the use of specific catalytic systems. For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates, avoiding the formation of N1-isomers. wuxibiology.com Quantum mechanical analyses suggest that the higher energy barrier for the conversion of the more stable 1H-indazole tautomer to the 2H-tautomer required for N1-alkylation contributes to the observed N2 selectivity. wuxibiology.com

| Entry | Reagents | Solvent | Temp (°C) | Time (h) | Major Product | Isolated Yield (%) | N1:N2 Ratio | Reference |

| 1 | Ethanol, DIAD, PPh3 | THF | 0 to rt | 2 | N2-ethyl | 84 | 1:4.5 | beilstein-journals.org |

| 2 | n-Propanol, DIAD, PPh3 | THF | 0 to rt | 2 | N2-n-propyl | 86 | 1:4.5 | beilstein-journals.org |

| 3 | Isopropanol, DIAD, PPh3 | THF | 0 to rt | 2 | N2-isopropyl | 85 | 1:4.5 | beilstein-journals.org |

The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

Steric Effects : Bulky substituents at the C7 position of the indazole ring can sterically hinder the approach of the alkylating agent to the N1 position, thereby favoring N2-alkylation. For instance, indazoles with C7-nitro or C7-carboxylate groups show excellent N2-regioselectivity. d-nb.info

Electronic Effects : The electronic nature of substituents on the indazole ring influences the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups, particularly at the C3 position, can influence the N1/N2 ratio. In some cases, these groups can participate in chelation with the counter-ion of the base, directing alkylation to the N1 position. beilstein-journals.org

Reaction Conditions : The choice of base, solvent, and temperature plays a pivotal role. As demonstrated, the combination of NaH in THF favors N1-alkylation, while Mitsunobu conditions favor N2-alkylation. beilstein-journals.orgd-nb.info The nature of the alkylating agent is also important; for instance, the use of α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamically more stable N1-substituted product. d-nb.info

Tautomerism : Indazole exists in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being thermodynamically more stable. d-nb.info Reaction conditions that proceed under kinetic control may favor N2-alkylation, while those that allow for equilibration tend to yield the N1-isomer. d-nb.info

The introduction of an aryl group at the nitrogen of the indazole ring is another important transformation. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a commonly employed method. These reactions typically show a preference for arylation at the N1 position, which is the thermodynamically more stable regioisomer. acs.org

For the N-arylation of indazoles, a catalyst system often composed of a copper(I) source, such as copper(I) iodide (CuI), and a diamine ligand is effective. acs.org The reaction can be carried out with either aryl iodides or aryl bromides, though aryl iodides are generally more reactive. The choice of base and solvent can also influence the reaction outcome. While these methods are general for the indazole scaffold, their application to 1H-Indazole-3-carbonyl chloride, 5-bromo- would likely require prior conversion of the acyl chloride to a less reactive functional group to avoid side reactions.

Cross-Coupling Reactions at Bromo-Substituted Positions of Indazoles

The bromine atom at the C5 position of the indazole ring provides a handle for further functionalization through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the C5 position of the indazole and a variety of organoboron reagents. This reaction is typically catalyzed by a palladium complex and requires a base.

For 5-bromoindazoles, including N-alkylated derivatives of methyl 5-bromo-1H-indazole-3-carboxylate, the Suzuki-Miyaura coupling can be effectively carried out using a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2). nih.gov The reaction is typically performed in a solvent mixture such as dimethoxyethane and water, with a base like potassium carbonate. nih.gov These conditions have been successfully used to couple various aryl- and heteroarylboronic acids to the 5-position of the indazole ring in good yields. nih.gov

It is important to note that under certain basic conditions, N-acyl-indazoles can undergo deacylation. nih.gov Furthermore, harsh reaction conditions, such as high temperatures in the presence of a strong base, could potentially lead to the decarboxylation of indazole-3-carboxylic acids. researchgate.net This underscores the importance of carefully selecting the reaction conditions and protecting groups when performing Suzuki-Miyaura couplings on substituted indazoles.

| Entry | 5-Bromoindazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 85 | nih.gov |

| 2 | 5-Bromo-2-ethyl-2H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 82 | nih.gov |

| 3 | Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 | K2CO3 | DME/H2O | 75 | nih.gov |

| 4 | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane/H2O | 85 | nih.gov |

Functionalization at the C3-Position of Indazoles

The C3-position of the indazole ring is a frequent site for substitution, as modification at this position can significantly impact the biological activity of the resulting molecule. Both halogenation followed by cross-coupling and direct C-H activation are common strategies to achieve C3-functionalization.

Halogenation at the C3-position of indazoles is a crucial step for subsequent functionalization, most notably through metal-catalyzed cross-coupling reactions. chim.it Various reagents and conditions have been developed for the regioselective introduction of bromine, iodine, and chlorine at this position.

Bromination: The bromination of indazoles at the C3 position can be efficiently achieved using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). An ultrasound-assisted protocol using DBDMH as the bromine source has been reported to be a rapid and efficient method for the synthesis of 3-bromoindazoles. rsc.orgnih.gov This reaction proceeds via C-H bond cleavage and tolerates a wide range of functional groups, typically completing within 30 minutes under mild conditions. rsc.orgnih.gov Visible-light photoredox catalysis with erythrosine B as the photocatalyst in the presence of NBS has also been shown to be an effective method for C3-bromination. researchgate.net

Iodination: The introduction of an iodine atom at the C3-position is commonly accomplished using molecular iodine (I₂) in the presence of a base. chim.itrsc.org A widely used method involves treating the indazole substrate with iodine and potassium hydroxide (B78521) (KOH) in a polar solvent like dimethylformamide (DMF). rsc.org This direct iodination is a key step in the synthesis of precursors for various cross-coupling reactions, including Suzuki and carbonylation reactions. rsc.orgthieme-connect.commdpi.com For instance, 6-bromo-1H-indazole can be selectively iodinated at the C3-position using I₂/KOH in DMF. rsc.org

Chlorination: While less common than bromination and iodination, chlorination at the C3-position can be achieved. For example, the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) has been shown to successfully chlorinate indazoles under traditional heating conditions. nih.gov

Table 2: Reagents for C3-Halogenation of Indazoles

| Halogenation | Reagent(s) | Typical Conditions |

|---|---|---|

| Bromination | DBDMH | Ultrasound, EtOH, 40°C, 30 min rsc.orgnih.gov |

| NBS | Visible light, Erythrosine B researchgate.net | |

| Iodination | I₂, KOH | DMF, room temperature rsc.org |

Direct C–H activation has emerged as an atom-economical and efficient strategy for the functionalization of heterocycles, including indazoles. This approach avoids the pre-functionalization step of halogenation, offering a more direct route to derivatized products.

Alkylation, Arylation, and Acylation: The direct alkylation of indazoles typically occurs at the nitrogen atoms due to their higher nucleophilicity. mit.edu However, strategies employing an "umpolung" approach, where the indazole is rendered electrophilic, have enabled C3-selective alkylation. mit.edu For instance, the use of N-(benzoyloxy)indazoles as electrophiles in a copper-hydride-catalyzed reaction allows for the highly C3-selective allylation of indazoles. mit.edu

Direct C3-arylation and acylation of 2H-indazoles have been achieved through rhodium(III)-catalyzed C-H activation. nih.gov For example, the reaction of azobenzenes with α-keto aldehydes in the presence of a rhodium catalyst can produce 3-acylated-2H-indazoles. nih.gov Similarly, visible light-promoted, transition-metal-free methods have been developed for the C3-carbamoylation of 2H-indazoles using oxamic acids as the coupling partners. frontiersin.org

Annular Tautomerism and its Influence on Indazole Reactivity and Selectivity

Indazole exists in two primary annular tautomeric forms: the 1H-indazole and the 2H-indazole. nih.govresearchgate.netnih.gov The position of the proton on one of the two nitrogen atoms significantly influences the electronic properties, stability, and reactivity of the indazole ring system.

The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form in most conditions. nih.govnih.govcaribjscitech.com This stability is often attributed to its benzenoid structure, which confers greater aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.net Theoretical calculations have estimated the 1H-indazole to be more stable by approximately 3.6 to 5.3 kcal/mol. researchgate.net

The tautomeric equilibrium has a profound impact on the regioselectivity of functionalization reactions. For instance, in N-alkylation reactions, a mixture of N1 and N2 alkylated products is often observed, with the ratio depending on the reaction conditions (e.g., base, solvent) and the substituents on the indazole ring. beilstein-journals.orgbeilstein-journals.org

Furthermore, the less stable 2H-tautomer can be the key reactive species in certain transformations. A notable example is the phototransposition of indazoles to benzimidazoles, where it is proposed that the 2H-tautomer is the photoactive species that undergoes the rearrangement. nih.gov In some photochemical reactions, the 1H-indazole in its excited state can undergo tautomerization to the 2H-indazole, which then proceeds to the final product. nih.gov This highlights that while the ground-state population is dominated by the 1H-tautomer, the reactivity can be governed by the minor but more reactive 2H-tautomer, especially under photochemical conditions. This interplay between the two tautomers is a critical factor in understanding and predicting the outcome of indazole derivatization reactions.

Mechanistic Investigations of Indazole Reactions

Reaction Mechanism Elucidation for Transformations Involving 1H-Indazole-3-carbonyl chloride, 5-bromo-

While detailed mechanistic studies specifically on 1H-Indazole-3-carbonyl chloride, 5-bromo- are not extensively documented in readily available literature, significant insights can be drawn from investigations into closely related analogues, such as methyl 5-bromo-1H-indazole-3-carboxylate. The carbonyl chloride group is a highly reactive acylating agent, typically used to form esters and amides, but the fundamental reactivity of the indazole ring system, particularly its N-H protons, is well-represented by its ester counterpart.

Transformations involving this indazole core are dominated by reactions at the two nitrogen atoms, leading to N1- and N2-substituted products. The regiochemical outcome of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. researchgate.netresearchgate.net The indazole anion, formed upon deprotonation, is an ambident nucleophile, with potential for reaction at either nitrogen. The mechanism often involves a delicate balance between thermodynamically and kinetically controlled pathways. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.orgnih.gov However, a mixture of both N1- and N2-alkylated products is frequently formed, necessitating careful optimization to achieve regioselectivity. researchgate.netbeilstein-journals.org Recent studies on methyl 5-bromo-1H-indazole-3-carboxylate have successfully developed highly regioselective N1- and N2-alkylation protocols, providing a mechanistic blueprint applicable to the carbonyl chloride derivative. beilstein-journals.orgsemanticscholar.org

Computational Chemistry Applications in Indazole Reactivity Studies

Computational chemistry has become an indispensable tool for unraveling the complex reactivity of indazole systems. Theoretical calculations provide a molecular-level understanding of reaction pathways, transition states, and the non-covalent interactions that dictate reaction outcomes.

Density Functional Theory (DFT) calculations have been instrumental in evaluating the mechanisms of indazole reactions. rsc.org For instance, in the study of regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to map out the potential energy surfaces for both N1 and N2 substitution pathways. beilstein-journals.orgsemanticscholar.org These calculations help in identifying the transition state structures and determining the activation energies, which can explain the observed product ratios under different conditions. wuxibiology.com By modeling the reaction of the indazole substrate with electrophiles, researchers can rationalize why certain conditions favor one regioisomer over the other. beilstein-journals.orgsemanticscholar.org DFT has also been used to explore plausible mechanisms in transition-metal-catalyzed reactions and cycloadditions involving indazole scaffolds. nih.gov

Non-covalent interactions (NCIs) play a critical role in directing the regioselectivity of indazole reactions. mhmedical.comnih.govmdpi.com DFT studies have revealed that chelation is a key mechanism for achieving high N1-selectivity in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate. When a large counterion like cesium (Cs+) is present (from a base such as Cs2CO3), it can form a chelate complex involving the N2 nitrogen and the oxygen atom of the C3-carboxylate group. This chelation effectively blocks the N2 position, directing the incoming electrophile to the N1 nitrogen. beilstein-journals.orgsemanticscholar.org

Conversely, under different reaction conditions, such as the Mitsunobu reaction, other non-covalent interactions drive the formation of the N2-product. beilstein-journals.org The analysis of these weak interactions, which include hydrogen bonds and π-stacking, is crucial for a complete understanding of the reaction mechanism and for designing selective synthetic strategies. nih.govmdpi.com

To further probe the intrinsic reactivity of the indazole nucleus, quantum chemical descriptors are often calculated. Natural Bond Orbital (NBO) analyses are used to determine the partial charges on the N1 and N2 atoms, offering a guide to the nucleophilicity of each site. beilstein-journals.orgsemanticscholar.org

Fukui indices are another powerful descriptor derived from DFT, used to predict the local reactivity of different atoms within a molecule. These indices identify which atoms are most susceptible to nucleophilic or electrophilic attack. For methyl 5-bromo-1H-indazole-3-carboxylate, the calculated N1- and N2-partial charges and Fukui indices were used to support the experimentally observed reaction pathways and regioselectivity. beilstein-journals.orgsemanticscholar.org These descriptors provide a quantitative basis for understanding the electronic factors that govern the indazole's reactivity. nih.gov

| Descriptor | N1 Atom | N2 Atom |

|---|---|---|

| Partial Charge | -0.342 | -0.128 |

| Fukui Index (f-) | 0.316 | 0.252 |

Mechanistic Insights into Regioselective N-Alkylation Processes of Indazoles

The regioselective N-alkylation of indazoles is a persistent challenge in synthetic chemistry, as reactions often yield a mixture of N1 and N2 isomers. researchgate.net The outcome is governed by a complex interplay of steric and electronic properties of the indazole substrate, the nature of the electrophile, and the reaction conditions (base, solvent, temperature). beilstein-journals.org

Mechanistically, the process begins with the deprotonation of the indazole N-H by a base. The resulting indazolide anion exists in equilibrium between two resonance forms, with the negative charge localized on either N1 or N2. The regioselectivity of the subsequent alkylation depends on the relative energies of the two competing transition states.

Several factors influence this selectivity:

Thermodynamic vs. Kinetic Control : The 1H-tautomer is typically more stable than the 2H-tautomer. wuxibiology.com Reactions that allow for equilibration tend to favor the thermodynamically more stable N1-substituted product. beilstein-journals.org

Base and Counterion : The choice of base is critical. Sodium hydride (NaH) in a non-polar solvent like THF often favors N1-alkylation, potentially through coordination of the Na+ ion with the N2 atom and a C3-substituent. researchgate.net In contrast, stronger, more dissociated bases or polar aprotic solvents can lead to increased amounts of the N2-isomer. beilstein-journals.org The use of cesium carbonate (Cs2CO3) can promote N1-alkylation through the chelation mechanism described previously. beilstein-journals.orgsemanticscholar.org

Solvent Effects : The solvent can influence the state of the indazolide-counterion pair. Non-polar solvents may favor tight ion pairs, which can sterically hinder one nitrogen atom, while polar, coordinating solvents can create solvent-separated ion pairs, altering the nucleophilicity of the two nitrogen atoms. beilstein-journals.org

Substituent Effects : Electron-withdrawing groups on the indazole ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms, thereby affecting the N1/N2 ratio. researchgate.net For example, substituents at the C7 position can sterically hinder the N1 position, leading to preferential N2-alkylation. researchgate.net

| Condition | Favored Product | Plausible Mechanistic Rationale | Reference |

|---|---|---|---|

| NaH in THF | N1-isomer | Formation of tight ion pairs; potential chelation of Na+ with N2 and C3 substituent. | researchgate.net |

| Cs2CO3 (with C3-ester) | N1-isomer | Strong chelation of Cs+ between N2 and C3-carbonyl oxygen. | beilstein-journals.orgsemanticscholar.org |

| Mitsunobu Reaction (PPh3/DEAD) | N2-isomer | Chelation of phosphine (B1218219) intermediate directs alkylation to N2. | beilstein-journals.org |

| Acidic Conditions (with Trialkyl Orthoformate) | N2-isomer | Protonation occurs at the more basic N2 atom, followed by intramolecular rearrangement. | connectjournals.com |

| C7-Substituents | N2-isomer | Steric hindrance at the N1 position. | researchgate.net |

Understanding of C–H Functionalization Mechanisms in Indazole Systems

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for modifying the indazole core, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net These reactions can target the C3, C7, and other positions on the carbocyclic ring, with mechanisms primarily falling into two categories: transition-metal-catalyzed and metal-free pathways.

Transition-Metal-Catalyzed Mechanisms: Rhodium(III) and Palladium(II) are commonly used catalysts for the C–H functionalization of indazoles. chim.it The mechanism often proceeds via a chelation-assisted pathway. nih.govresearchgate.net For 2-aryl-2H-indazoles, the N1 atom of the indazole ring can act as a directing group, coordinating to the metal center. This brings the metal into proximity with an ortho C–H bond on the N2-aryl substituent, facilitating C–H activation and the formation of a five-membered rhodacycle or palladacycle intermediate. nih.govacs.org This metallacyclic intermediate can then react with various coupling partners (e.g., alkynes, alkenes, aldehydes) in an annulation or cross-coupling cascade to build more complex structures. nih.govacs.org Regioselectivity in these reactions can be controlled by the electronic and steric properties of the substrates. acs.org

Metal-Free Radical Mechanisms: C3-functionalization of 2H-indazoles can also be achieved under transition-metal-free conditions, often proceeding through a radical pathway. researchgate.net For example, C3-acylation can be accomplished using aldehydes, where an acyl radical is generated in situ. This radical then undergoes addition to the C3 position of the 2H-indazole. Similarly, C3-formylation and the introduction of ester groups have been developed under aerobic conditions, with mechanistic studies suggesting the involvement of radical intermediates. researchgate.net

Advanced Applications of 1h Indazole 3 Carbonyl Chloride, 5 Bromo As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

1H-Indazole-3-carbonyl chloride, 5-bromo-, is a highly reactive derivative of 5-bromo-1H-indazole-3-carboxylic acid, primed for nucleophilic acyl substitution reactions. This reactivity is harnessed to construct more elaborate heterocyclic frameworks. The acid chloride can readily react with a variety of dinucleophiles, leading to the formation of new fused ring systems. For instance, reaction with compounds containing adjacent amine and hydroxyl or thiol groups can lead to the formation of indazolo-oxazine or -thiazine derivatives, respectively.

While direct examples of complex heterocyclic synthesis starting from 1H-Indazole-3-carbonyl chloride, 5-bromo- are not extensively detailed in publicly available literature, the reactivity of the carbonyl chloride function is a well-established principle in organic synthesis for the construction of such systems. The general strategy involves the reaction of the acid chloride with a suitably functionalized precursor, leading to an intermediate that can undergo subsequent intramolecular cyclization to form the desired heterocyclic system. The bromo-substituent on the indazole ring also offers a handle for further structural modifications through cross-coupling reactions, allowing for the introduction of additional diversity into the final heterocyclic product.

Precursor in Medicinal Chemistry Lead Generation

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds. 1H-Indazole-3-carbonyl chloride, 5-bromo-, serves as a key intermediate in the generation of lead compounds for drug discovery programs, primarily through the synthesis of indazole-3-carboxamides.

The conversion of 5-bromo-1H-indazole-3-carboxylic acid to its corresponding carbonyl chloride is a crucial activation step that facilitates the efficient formation of amide bonds with a diverse range of amines. This approach allows for the rapid generation of libraries of novel indazole derivatives with varying substituents, which can then be screened for biological activity.

Development of Indazole Derivatives for Targeted Biological Activities

Research has demonstrated that indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. sigmaaldrich.com The use of 1H-Indazole-3-carbonyl chloride, 5-bromo-, enables the synthesis of a multitude of N-substituted indazole-3-carboxamides, which have been investigated for various therapeutic targets.

For example, N-arylindazole-3-carboxamides have shown promise as potent antiviral agents. sigmaaldrich.com The synthesis of these compounds typically involves the coupling of the indazole-3-carbonyl chloride with various substituted anilines. Furthermore, derivatives of indazole-3-carboxamide have been explored as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair, which is a validated target in cancer therapy. google.com The ability to readily synthesize a diverse array of these carboxamides from the carbonyl chloride intermediate is instrumental in structure-activity relationship (SAR) studies to optimize potency and selectivity.

Table 1: Examples of Biologically Active Indazole-3-Carboxamide Derivatives

| Compound Class | Target/Activity | Reference |

|---|---|---|

| N-Arylindazole-3-carboxamides | Antiviral (SARS-CoV-2) | sigmaaldrich.com |

| N-Substituted indazole-3-carboxamides | PARP-1 Inhibition (Anti-cancer) | google.com |

Synthesis of Bioactive Indazole Scaffolds (e.g., GABAA Agonists, N-Benzoylindazoles)

The versatility of 1H-Indazole-3-carbonyl chloride, 5-bromo-, extends to the synthesis of specific classes of bioactive indazole scaffolds. While direct synthesis of GABAA agonists from this specific carbonyl chloride is not explicitly detailed, the synthesis of related amide-containing structures that modulate GABAA receptors is a known strategy in medicinal chemistry. The acid chloride can be reacted with appropriate amine-containing fragments to generate ligands for this important class of ion channels.

The synthesis of N-benzoylindazoles is another potential application. Reaction of an N-unsubstituted indazole with a benzoyl chloride derivative is a standard method for preparing N-benzoylindazoles. Conversely, while less common, the reaction of a pre-formed N-benzoyl-5-bromo-1H-indazole with a reagent to introduce the 3-carbonyl chloride could be envisioned, or a multi-step synthesis where the 3-carbonyl chloride is reacted with a nucleophile prior to N-benzoylation.

Applications in Material Science Research (e.g., Polymers, Coatings)

The potential for incorporating indazole derivatives into polymers and coatings is an emerging area of research. The rigid, aromatic structure of the indazole ring can impart desirable thermal and photophysical properties to materials. While specific applications of 1H-Indazole-3-carbonyl chloride, 5-bromo-, in this field are not yet widely reported, its reactive nature makes it a candidate for the synthesis of functional monomers.

For instance, the carbonyl chloride could be reacted with monomers containing hydroxyl or amino groups to form ester or amide linkages, thereby incorporating the 5-bromo-indazole moiety into a polymer backbone. The presence of the bromo-substituent could also allow for post-polymerization modification, enabling the tuning of the material's properties. The inherent properties of the indazole ring could potentially be exploited to create materials with enhanced thermal stability, specific optical properties, or other desirable characteristics for advanced coatings or specialty polymers.

Utilization in Analytical Chemistry as a Reference Standard for Related Compounds

In the field of analytical chemistry, particularly in forensic and pharmaceutical analysis, the availability of well-characterized reference standards is crucial for the accurate identification and quantification of substances. While 1H-Indazole-3-carbonyl chloride, 5-bromo-, itself is a reactive intermediate and less likely to be a primary reference standard, its derivatives, such as 5-bromo-1H-indazole-3-carbonitrile, are used for this purpose.

The synthesis of such reference standards often proceeds through intermediates like the corresponding carboxylic acid or its activated forms, including the carbonyl chloride. Therefore, 1H-Indazole-3-carbonyl chloride, 5-bromo-, plays an indirect but important role in the preparation of analytical standards for the growing class of synthetic cannabinoids and other designer drugs that feature an indazole core. The ability to synthesize and characterize these related compounds is essential for law enforcement and regulatory agencies.

Analytical and Spectroscopic Characterization Methods in Indazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the case of 5-bromo-1H-indazole derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons on the bicyclic ring system. For the precursor, 5-bromo-1H-indazole-3-carboxylic acid, the aromatic region typically displays three distinct signals corresponding to the protons at the C4, C6, and C7 positions. chemicalbook.com The proton at C4 usually appears as a doublet, coupled to the proton at C6. The C6 proton signal is a doublet of doublets due to coupling with both C4 and C7 protons, and the C7 proton is a doublet coupled to C6. chemicalbook.comnih.gov The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 13 ppm, due to hydrogen bonding and its acidic nature. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for 1H-Indazole-3-carbonyl chloride, 5-bromo- (in DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | >14.0 | br s | - |

| H4 | ~8.25 | d | J ≈ 1.5 Hz |

| H7 | ~7.70 | d | J ≈ 8.8 Hz |

Note: Data is predicted based on analysis of related compounds like 5-bromo-1H-indazole-3-carboxylic acid. chemicalbook.com Actual values may vary.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of complex structures.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, providing insights into the molecule's stereochemistry and conformation. In this case, a NOESY spectrum could show a correlation between the NH proton and the H7 proton, helping to confirm the tautomeric form and spatial arrangement of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns. For 1H-Indazole-3-carbonyl chloride, 5-bromo-, high-resolution mass spectrometry (HR-MS) would be used to confirm its elemental composition. nih.gov

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens.

The fragmentation of indazole derivatives under electron ionization (EI) often involves cleavage of the substituent at the C3 position. researchgate.net Key fragmentation pathways for the target compound would likely include the loss of a chlorine radical (•Cl) and the loss of the entire carbonyl chloride group (•COCl).

Table 2: Predicted Mass Spectrometry Data for 1H-Indazole-3-carbonyl chloride, 5-bromo-

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 258/260/262 | Molecular ion cluster (C₈H₄⁷⁹Br³⁵ClN₂O) etc. |

| [M-Cl]⁺ | 223/225 | Loss of chlorine |

Note: m/z values correspond to the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1H-Indazole-3-carbonyl chloride, 5-bromo- would display several characteristic absorption bands. The N-H stretching vibration of the indazole ring is expected in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

The most diagnostic peak would be the carbonyl (C=O) stretch of the acid chloride functional group. Acid chloride carbonyls absorb at a characteristically high frequency, typically in the range of 1770-1820 cm⁻¹, which distinguishes them from other carbonyl compounds like carboxylic acids or esters. nist.gov

Table 3: Predicted IR Absorption Bands for 1H-Indazole-3-carbonyl chloride, 5-bromo-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3100-3300 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=O Stretch (Acid Chloride) | 1770-1820 | Strong |

| Aromatic C=C Bending | 1450-1600 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, Column Chromatography)

Chromatographic methods are indispensable for monitoring the progress of a reaction, assessing the purity of the product, and for purification.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor reactions. A small amount of the reaction mixture is spotted on a silica (B1680970) gel plate and eluted with an appropriate solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). nih.gov The separated components are visualized, typically under UV light, allowing for a comparison between the starting material, product, and any byproducts based on their retention factors (Rf).

Column Chromatography: For purification, flash column chromatography is commonly employed. thieme-connect.deorgsyn.org The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system, often similar to the one optimized by TLC, is passed through the column under pressure. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure 1H-Indazole-3-carbonyl chloride, 5-bromo-. The choice of eluent is critical; for indazole derivatives, mixtures of ethyl acetate and hexanes are frequently used. nih.govthieme-connect.de

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous proof of the molecule's structure. nih.gov

The analysis would confirm the connectivity of all atoms, the planarity of the fused indazole ring system, and provide precise bond lengths and angles. mdpi.com Furthermore, it would reveal details about the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H group of the indazole ring and potentially the carbonyl oxygen or chlorine atom of a neighboring molecule. nih.gov This technique provides the ultimate confirmation of the structural assignments made by spectroscopic methods.

Future Directions and Emerging Research Avenues in 5 Bromoindazole Chemistry

Development of Novel and Sustainable Synthetic Routes to 1H-Indazole-3-carbonyl chloride, 5-bromo-

The synthesis of 1H-Indazole-3-carbonyl chloride, 5-bromo- is pivotal for the creation of a diverse array of derivative compounds. Future research in this area is expected to concentrate on the development of novel and sustainable synthetic strategies that offer improvements in terms of efficiency, safety, and environmental impact over traditional methods.

A primary focus will be on the direct and efficient synthesis of the precursor, 5-Bromo-1H-indazole-3-carboxylic acid. While several methods exist, they often involve multiple steps or harsh reaction conditions. guidechem.com Future approaches may explore one-pot syntheses or flow chemistry processes to streamline production and enhance scalability. The direct carboxylation of 5-bromo-1H-indazole using CO2 as a green and abundant C1 source is a promising but challenging route that warrants further investigation to overcome the high-pressure and high-temperature requirements. guidechem.com

Furthermore, the conversion of the carboxylic acid to the acyl chloride, a key activation step, is an area ripe for innovation. Traditional reagents such as thionyl chloride and phosphorus chlorides are effective but generate corrosive byproducts. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The development of catalytic methods or the use of solid-supported reagents could offer greener alternatives with easier purification protocols.

Emerging sustainable synthetic techniques are also being explored. For instance, ultrasound-assisted synthesis has been shown to be an efficient method for the bromination of indazoles, suggesting its potential applicability to other steps in the synthesis of the title compound. nih.gov The use of environmentally benign solvents and catalyst systems will also be a key consideration in the development of future synthetic routes. nih.gov

Table 1: Comparison of Synthetic Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Separation | Advantages | Disadvantages |

| Thionyl chloride | SOCl₂ | SO₂, HCl | Gaseous, easy to remove | Volatile byproducts | Corrosive and toxic |

| Phosphorus(V) chloride | PCl₅ | POCl₃, HCl | Fractional distillation | Reacts in the cold | Solid reagent, corrosive byproducts |

| Phosphorus(III) chloride | PCl₃ | H₃PO₃ | Fractional distillation | No HCl produced | Liquid reagent, corrosive |

| Oxalyl chloride | (COCl)₂ | CO, CO₂, HCl | Gaseous, easy to remove | Volatile byproducts, milder conditions | More expensive, toxic |

Exploration of New Reactivity Modes and Selective Functionalizations of Brominated Indazole Derivatives

The bromine atom at the 5-position and the acyl chloride group at the 3-position of 1H-Indazole-3-carbonyl chloride, 5-bromo- offer multiple sites for chemical modification. Future research will undoubtedly focus on exploring new reactivity modes and developing highly selective functionalization reactions to access novel chemical space.

The acyl chloride moiety is a highly reactive electrophile that can readily react with a wide range of nucleophiles to form amides, esters, and ketones. While these are standard transformations, future work may explore novel catalytic systems to achieve these conversions with greater efficiency and under milder conditions.

The bromine atom on the indazole ring is a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the 5-position, enabling the synthesis of diverse compound libraries for biological screening. ontosight.ai Research in this area will likely focus on the development of more robust and versatile catalyst systems that can tolerate a wider range of functional groups.

Furthermore, the indazole ring itself can be subject to further functionalization. For example, regioselective C-H activation and functionalization at other positions on the indazole core, such as the C7 position, represent an exciting frontier. rsc.org The development of methods for the selective functionalization of multiple positions on the indazole scaffold will be crucial for creating complex and highly decorated molecules with tailored properties.

Table 2: Potential Functionalization Reactions of 1H-Indazole-3-carbonyl chloride, 5-bromo-

| Position | Functional Group | Reaction Type | Potential Reagents |

| 3 | Carbonyl chloride | Nucleophilic Acyl Substitution | Alcohols, Amines, Organometallic reagents |

| 5 | Bromo | Cross-Coupling | Boronic acids, Alkenes, Alkynes |

| 7 | C-H | C-H Activation/Functionalization | Transition metal catalysts |

| 1 | N-H | N-Alkylation/Arylation | Alkyl halides, Aryl halides |

Computational Design of Indazole-Based Molecules for Targeted Synthesis

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. In the context of 5-bromoindazole chemistry, computational approaches will play an increasingly important role in the rational design of novel molecules with specific biological activities or material properties.

Molecular docking and molecular dynamics (MD) simulations can be employed to predict the binding affinity and mode of interaction of indazole derivatives with specific biological targets, such as protein kinases or receptors. researchgate.netnih.gov This in silico screening can help to prioritize synthetic targets and guide the design of more potent and selective inhibitors. For instance, computational studies can be used to design indazole-based compounds with enhanced anticancer or anti-inflammatory properties. nih.govnih.gov

Quantum mechanical calculations can be used to understand the electronic structure and reactivity of 1H-Indazole-3-carbonyl chloride, 5-bromo- and its derivatives. This can provide insights into reaction mechanisms and help to predict the regioselectivity of functionalization reactions.

Furthermore, computational methods can be used to predict the physicochemical properties of novel indazole-based materials, such as their electronic and optical properties. This can aid in the design of new organic semiconductors, dyes, and other functional materials. chemimpex.com The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery and development of new indazole-based compounds. doi.org

Advanced Applications in Diverse Chemical Disciplines and Materials Science

The versatile chemical nature of 1H-Indazole-3-carbonyl chloride, 5-bromo- and its derivatives opens up a wide range of potential applications in various scientific fields. While their use as intermediates in pharmaceutical synthesis is well-established, future research will likely explore their utility in other areas. chemimpex.comchemimpex.com

In medicinal chemistry, beyond the traditional focus on kinase inhibitors, 5-bromoindazole derivatives may find applications as scaffolds for the development of drugs targeting other disease areas, such as neurological disorders and infectious diseases. nih.govchemimpex.com Their ability to be readily functionalized allows for the fine-tuning of their pharmacological properties.

In materials science, the indazole core, with its aromatic and electron-rich nature, is an attractive building block for the synthesis of novel organic materials. chemimpex.com Derivatives of 1H-Indazole-3-carbonyl chloride, 5-bromo- could be used to create organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and chemical sensors. The bromine atom provides a convenient point for polymerization or for tuning the electronic properties of the resulting materials.

In agrochemical research, the indazole scaffold is being investigated for the development of new pesticides and herbicides. chemimpex.com The ability to introduce diverse functional groups onto the 5-bromoindazole core could lead to the discovery of new agrochemicals with improved efficacy and reduced environmental impact.

The exploration of these advanced applications will be driven by interdisciplinary collaborations between chemists, biologists, and materials scientists, further expanding the impact of 5-bromoindazole chemistry.

Q & A

Q. What are the key synthetic routes for preparing 5-bromo-1H-indazole-3-carbonyl chloride, and what critical reaction conditions must be optimized?

The synthesis typically involves Friedel-Crafts acylation followed by indazole ring closure. For example, a related indazole derivative was synthesized by converting 2-chloro-5-nitrobenzoic acid to its acid chloride using SOCl₂, followed by Friedel-Crafts acylation with 1,2-dichlorobenzene in the presence of AlCl₃. Subsequent heating with hydrazine hydrate in DMF facilitates chlorine substitution and indazole ring formation. The nitro group is then reduced using hydrazine hydrate and Raney nickel . For 5-bromo derivatives, bromination steps must be optimized to ensure regioselectivity and prevent overhalogenation.

Q. How can researchers confirm the structural integrity of 5-bromo-1H-indazole-3-carbonyl chloride post-synthesis?

Key analytical methods include:

- NMR Spectroscopy : H and C NMR to verify aromatic proton environments and carbonyl functionality. For example, the carbonyl carbon in similar indazole derivatives resonates at ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₅BrClN₂O requires m/z ≈ 274.91).

- Infrared (IR) Spectroscopy : A strong absorption band near 1750–1780 cm⁻¹ confirms the carbonyl chloride group .

Q. What stability considerations are critical for handling and storing this compound?

- Hydrolysis Sensitivity : The carbonyl chloride group is prone to hydrolysis. Store under anhydrous conditions (e.g., desiccator with P₂O₅) and use dry solvents (e.g., THF, DCM) for reactions .

- Light Sensitivity : Brominated indazoles may degrade under UV light. Use amber glassware and inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do substituents (e.g., bromine, chlorine) influence the reactivity of 5-bromo-1H-indazole-3-carbonyl chloride in nucleophilic substitution reactions?

Bromine at the 5-position acts as an electron-withdrawing group, enhancing the electrophilicity of the carbonyl chloride. This facilitates nucleophilic attacks (e.g., by amines or alcohols) at the carbonyl carbon. For example, in the synthesis of amide derivatives, bromine stabilizes the transition state via inductive effects, improving reaction yields. However, steric hindrance from bulky substituents (e.g., 3-methyl groups) may reduce accessibility to the reactive site .

Q. What computational methods are suitable for predicting the electronic properties and reaction pathways of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For brominated indazoles, the LUMO is typically localized on the carbonyl chloride group .

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states in substitution reactions. Polar solvents (e.g., DMF) stabilize ionic intermediates, lowering activation barriers .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for derivatives of this compound?

- Variable Temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting. For example, indazole NH protons may exhibit exchange broadening at room temperature .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks. In a related study, HMBC correlations confirmed connectivity between the indazole ring and substituents .

Q. What strategies optimize regioselectivity in the functionalization of the indazole ring?